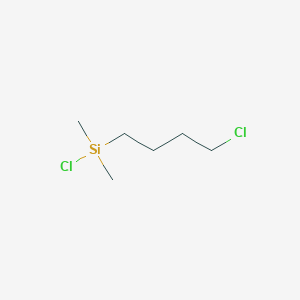
4-Chlorobutyldimethylchlorosilane
描述
4-Chlorobutyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H14Cl2Si. It is a clear, straw-colored liquid with a molecular weight of 185.17 g/mol . This compound is primarily used as a chemical intermediate in various organic synthesis processes.
准备方法
4-Chlorobutyldimethylchlorosilane can be synthesized through the reaction of 4-chlorobutyl chloride with dimethylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. Industrial production methods involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
化学反应分析
4-Chlorobutyldimethylchlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form various organosilicon compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Chlorobutyldimethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Medicine: It is employed in the development of drug delivery systems and other pharmaceutical applications.
Industry: This compound is used in the production of silicone-based materials and coatings
作用机制
The mechanism of action of 4-Chlorobutyldimethylchlorosilane involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new organosilicon compounds. This reactivity is exploited in various synthetic processes to create a wide range of products .
相似化合物的比较
4-Chlorobutyldimethylchlorosilane is similar to other organosilicon compounds, such as:
- 4-Chlorobutyltrimethylsilane
- 4-Chlorobutyltriethoxysilane
- 4-Chlorobutylmethyldichlorosilane
Compared to these compounds, this compound offers unique reactivity due to the presence of two chlorine atoms, which allows for more versatile substitution reactions .
属性
IUPAC Name |
chloro-(4-chlorobutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYPBFYHSUIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373901 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18145-84-1 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there alternative surface treatments for capillaries used in heteroduplex analysis?
A2: Yes, the research explored various surface treatments. They tested several silanizing reagents in combination with different polymeric coatings. Aside from 4-chlorobutyldimethylchlorosilane, they investigated allyldimethylchlorosilane, (gamma-methacryloxypropyl)trimethoxysilane, chlorodimethyloctylsilane, and 7-octenyltrimethoxysilane. [] These were combined with poly(vinylpyrrolidone) and polyacrylamide as potential polymeric coats for the capillary. [] The study also included comparisons with commercially available coated capillaries. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


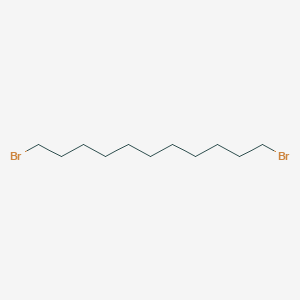
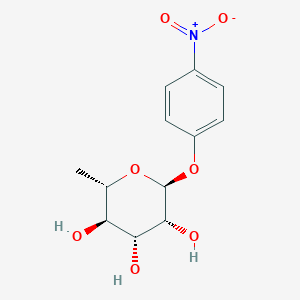
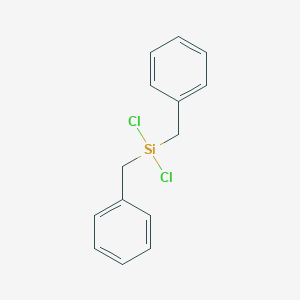
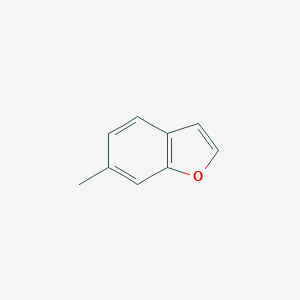

![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
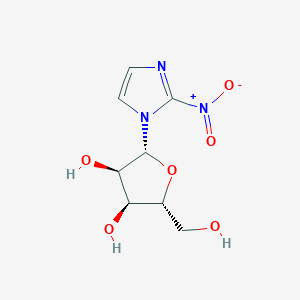
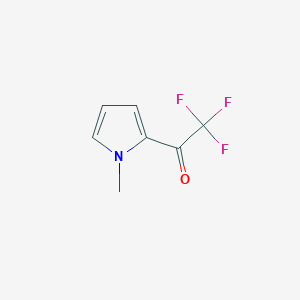
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
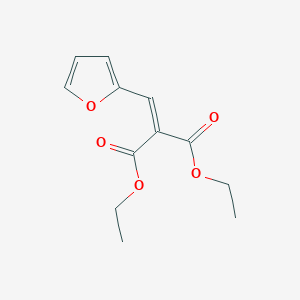
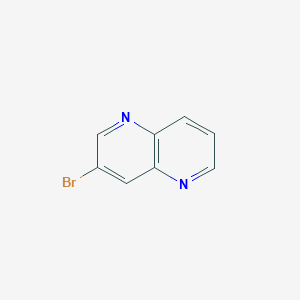
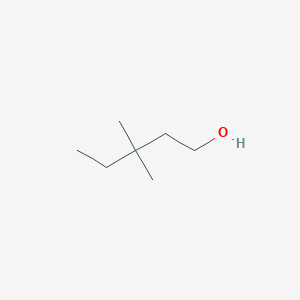
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
